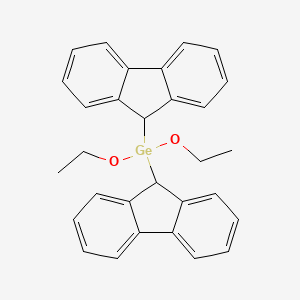
Diethoxydi(9H-fluoren-9-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethoxy-bis(9H-fluoren-9-yl)germane , is a chemical compound with the molecular formula C30H26GeO2. It belongs to the class of organogermanium compounds and contains a germanium atom bonded to two fluorenyl (9H-fluoren-9-yl) groups via ethoxy (diethoxy) linkages .
Preparation Methods
Synthetic Routes:: The synthesis of diethoxydi(9H-fluoren-9-yl)germane involves several methods, including:
Grignard Reaction: Reacting fluorenyl magnesium bromide with germanium tetrachloride.
Reductive Coupling: Combining fluorene with germanium tetrachloride using a reducing agent.
Metalation and Alkylation: Treating fluorene with a strong base followed by reaction with an alkylating agent containing germanium.
Hydrometallation: Adding germanium hydride to fluorene.
Industrial Production:: While industrial-scale production methods are limited, research laboratories typically prepare this compound using the methods mentioned above.
Chemical Reactions Analysis
Diethoxydi(9H-fluoren-9-yl)germane undergoes various reactions:
Oxidation: It can be oxidized to form germanium oxides.
Reduction: Reduction of the germanium center yields diethoxyfluorene.
Substitution: The ethoxy groups can be replaced by other functional groups. Common reagents include Grignard reagents, reducing agents (such as lithium aluminum hydride), and alkylating agents.
Major products:
- Oxidation: Germanium oxides (GeOx).
- Reduction: Diethoxyfluorene.
Scientific Research Applications
Diethoxydi(9H-fluoren-9-yl)germane finds applications in:
Organic Synthesis: As a building block for novel organic compounds.
Semiconductor Industry: As a precursor for germanium-containing materials.
Photovoltaics: In the development of organic solar cells.
Catalysis: As a catalyst in various reactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets and pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
While diethoxydi(9H-fluoren-9-yl)germane is relatively rare, it shares similarities with other organogermanium compounds, such as triethylgermanium and tetraethylgermanium. Its distinct fluorenyl substituents set it apart from these analogs.
Properties
CAS No. |
921595-48-4 |
|---|---|
Molecular Formula |
C30H28GeO2 |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
diethoxy-bis(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C30H28GeO2/c1-3-32-31(33-4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20,29-30H,3-4H2,1-2H3 |
InChI Key |
PDFQOZCDKZUPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Ge](C1C2=CC=CC=C2C3=CC=CC=C13)(C4C5=CC=CC=C5C6=CC=CC=C46)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
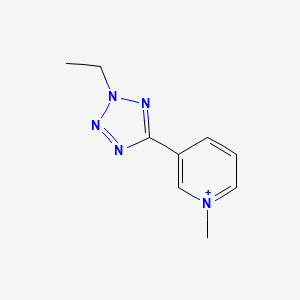
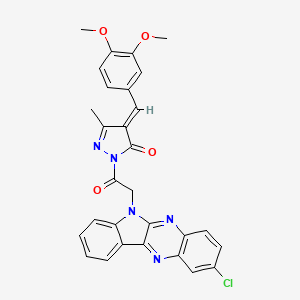
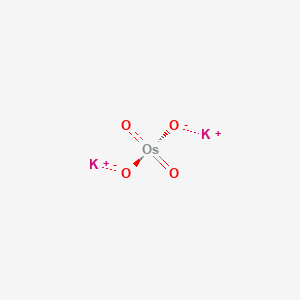

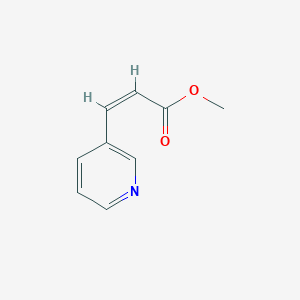
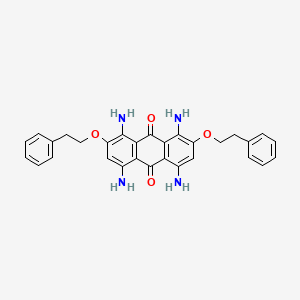
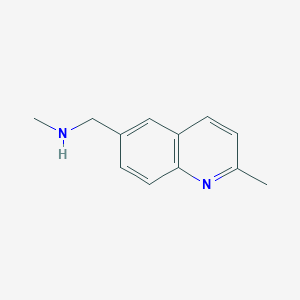
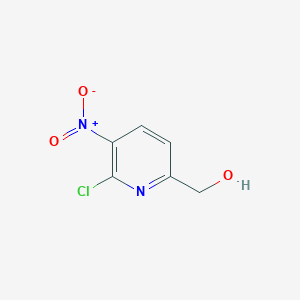
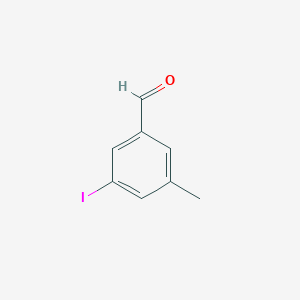

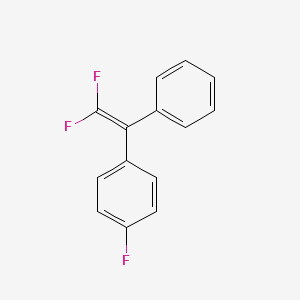
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
